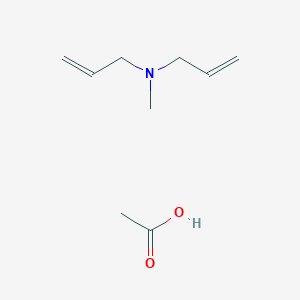
2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate is an organic compound with the molecular formula C8H15NO2. It is a derivative of diallylamine, where the nitrogen atom is substituted with a methyl group and an acetate group. This compound is known for its applications in organic synthesis and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate typically involves the reaction of diallylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the acetate group replaces one of the hydrogen atoms on the nitrogen atom.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate involves its interaction with specific molecular targets. The acetate group can participate in esterification reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Diallylamine: The parent compound of 2-Propen-1-amine, N-methyl-N-2-propenyl-, acetate.
N-Methyl-Diallylamine: A similar compound with a methyl group on the nitrogen atom.
N,N-Diallylamine: Another derivative with two allyl groups on the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both an acetate group and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
68240-12-0 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
acetic acid;N-methyl-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C7H13N.C2H4O2/c1-4-6-8(3)7-5-2;1-2(3)4/h4-5H,1-2,6-7H2,3H3;1H3,(H,3,4) |
InChI Key |
DTUPNZXTCFWJPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CN(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


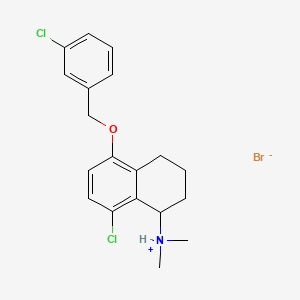
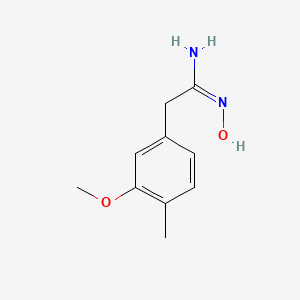
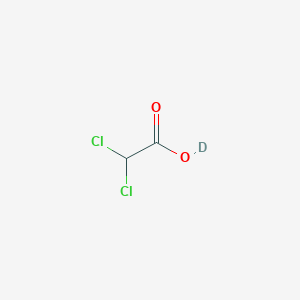
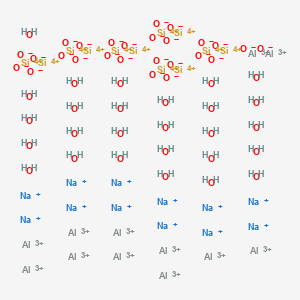
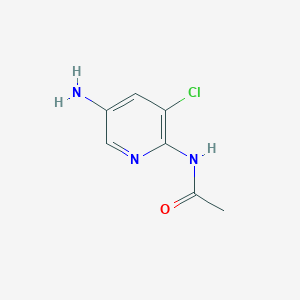
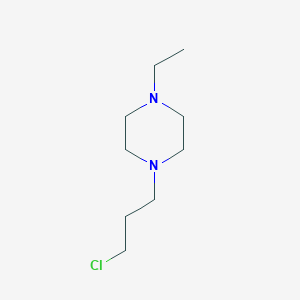
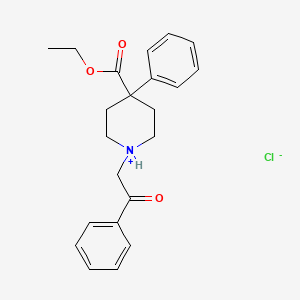
![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)
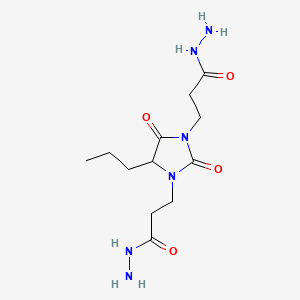



![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
